Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
Overview
Description
“Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate” is a chemical compound with the empirical formula C6H9N3O2S . It is a solid substance and is used in early discovery research .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate” can be represented by the SMILES stringO=C(OC)CCC1=NN=C(N)S1
. This indicates that the molecule contains a thiadiazole ring attached to a propanoate group. Physical And Chemical Properties Analysis
“Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate” is a solid substance . Its molecular weight is 187.22 . The compound should be stored at 4°C and protected from light .Scientific Research Applications
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : Research by Pişkin, Canpolat, and Öztürk (2020) explored new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds, including a derivative of 1,3,4-thiadiazole, demonstrated potential as Type II photosensitizers in photodynamic therapy for cancer treatment, characterized by high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Properties
- Schiff Bases Derived from 1,3,4-Thiadiazole : Gür et al. (2020) synthesized Schiff bases from 5-substituted-1,3,4-thiadiazole-2-amine, revealing high DNA protective ability against oxidative stress and strong antimicrobial activity. Some compounds showed cytotoxicity on cancer cell lines, indicating potential for use with chemotherapy drugs (Gür et al., 2020).
- Antibacterial Activities of Thiadiazole Derivatives : Zhang et al. (2010) explored the antibacterial activities of 1,3,4-thiadiazole derivatives against various bacteria. Their research emphasized the significant antimicrobial potential of these compounds (Zhang et al., 2010).
Synthesis and Characterization
- Microwave-Assisted Synthesis : Li and Chen (2008) developed an efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation. This method offers a convenient approach for producing these compounds with potential biological applications (Li & Chen, 2008).
Dyeing Performance
- Thiadiazole Derivatives in Dyeing : Malik et al. (2018) synthesized N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives for use in dyeing nylon fabric, indicating the applicability of these compounds in the textile industry (Malik et al., 2018).
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : Quraishi and Khan (2006) investigated the effect of various 1,3,4-thiadiazole compounds in inhibiting corrosion of mild steel in sulfuric acid solution, suggesting applications in industrial corrosion protection (Quraishi & Khan, 2006).
Safety And Hazards
“Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate” is classified as Acute Tox. 4 Oral . The hazard statements associated with this compound include H302 (Harmful if swallowed) . Precautionary measures include P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.) .
properties
IUPAC Name |
methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-11-5(10)3-2-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJBTZLTBJXIEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate | |
CAS RN |
227958-72-7 | |
Record name | methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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